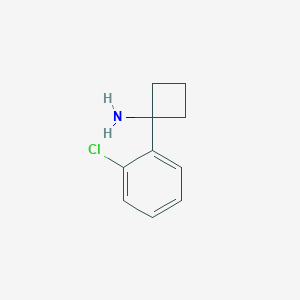
1-(2-Chlorophenyl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)cyclobutanamine is an organic compound with the molecular formula C10H12ClN It is a cyclobutanamine derivative where the amine group is attached to a cyclobutane ring, which is further substituted with a 2-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenyl magnesium bromide with cyclobutanone, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps like the preparation of intermediates, purification, and final product isolation under controlled conditions to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chlorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy substituted cyclobutanamines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenyl)cyclobutan-1-amine: A closely related compound with similar structural features.
Cyclobutanamine: The parent compound without the 2-chlorophenyl substitution.
2-(2-Chlorophenyl)cyclobutan-1-amine: Another isomer with the chlorine atom positioned differently on the phenyl ring.
Uniqueness
1-(2-Chlorophenyl)cyclobutanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H12ClN |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5H,3,6-7,12H2 |
InChI-Schlüssel |
BUQNXOFUXDRKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730058.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730068.png)
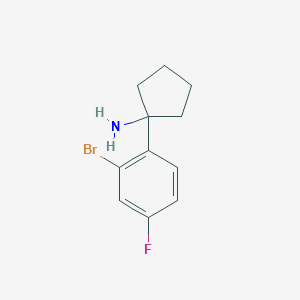
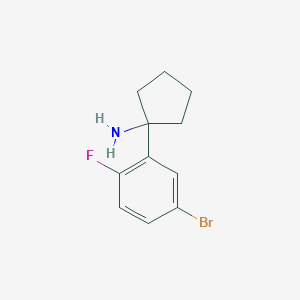
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11730106.png)
![5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11730110.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11730115.png)
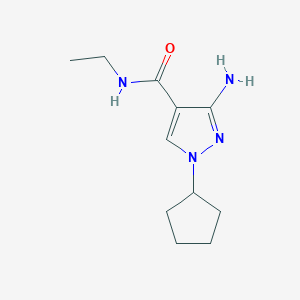

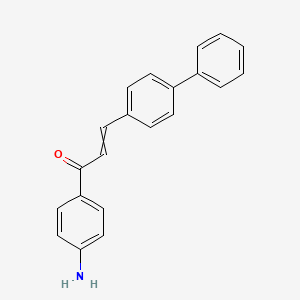
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730129.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730133.png)
